Ethyl Resorcinol-d5
Description
Fundamental Principles of Isotopic Labeling in Organic Chemistry
Isotopic labeling is a technique used to trace the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. fiveable.mewikipedia.org By substituting an atom with one of its isotopes, scientists can monitor the transformation of molecules and elucidate complex mechanisms. researchgate.netstudysmarter.co.uk The isotope acts as a detectable tag that can be tracked using various analytical methods. wikipedia.org
Deuterium (B1214612) is a preferred choice for isotopic labeling for several reasons:
Stability : As a stable, non-radioactive isotope, deuterium can be handled safely in standard laboratory settings without the need for specialized radiation precautions. clearsynth.comscispace.com
Detectability : The mass difference between protium (B1232500) and deuterium is significant (a 100% increase in mass), making deuterated compounds easily distinguishable from their non-deuterated counterparts by mass spectrometry. wikipedia.orgeuchems.eu This mass difference also alters the vibrational frequencies of chemical bonds, which can be detected by infrared (IR) spectroscopy. wikipedia.org
Minimal Perturbation : The replacement of hydrogen with deuterium results in minimal changes to the molecule's shape, size, and electronic properties, meaning it generally behaves chemically in a very similar way to the original compound. chem-station.comscispace.com
Deuterium as a Probe in Mechanistic Organic Chemistry and Analytical Science
The subtle physical differences between protium and deuterium are leveraged to gain profound insights into chemical and biological systems.
Mechanistic Studies and the Kinetic Isotope Effect (KIE)
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.netwikipedia.org Consequently, breaking a C-D bond requires more energy than breaking a C-H bond. This difference in bond strength leads to a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE), where a reaction involving the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced with deuterium. scielo.org.mxescholarship.org By measuring the change in reaction rate upon deuteration, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction mechanism. chem-station.comescholarship.org
Analytical Applications
Deuterated compounds, including Ethyl Resorcinol-d5, are invaluable in analytical science, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) : Due to their distinct mass, deuterated molecules are widely used as internal standards for quantitative analysis. researchgate.netscispace.compharmaffiliates.com A known amount of the deuterated standard (e.g., this compound) is added to a sample containing the non-deuterated analyte (ethyl resorcinol). Because the labeled and unlabeled compounds have nearly identical chemical properties, they behave similarly during sample preparation and analysis. By comparing the MS signal of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification can be achieved. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectroscopy, which detects hydrogen nuclei, signals from solvents can overwhelm the signals from the compound of interest. Deuterated solvents (like deuterated chloroform, CDCl₃) are used because deuterium is not detected in a standard ¹H NMR experiment, providing a "clean" background for analysis. clearsynth.comwikipedia.org Furthermore, deuterium can be strategically placed within a molecule to simplify complex spectra or to confirm the assignment of specific proton signals through H-D exchange experiments. libretexts.org
| Application Area | Principle | Significance |
|---|---|---|
| Mechanistic Chemistry | Kinetic Isotope Effect (KIE) | Helps determine if a C-H bond is broken in the rate-determining step of a reaction. scielo.org.mxescholarship.org |
| Quantitative Mass Spectrometry | Distinct Mass | Serves as an ideal internal standard for precise quantification of the non-deuterated analyte. researchgate.netpharmaffiliates.com |
| NMR Spectroscopy | Different Nuclear Spin Properties | Used in deuterated solvents to avoid interfering signals and to aid in spectral assignments. clearsynth.comwikipedia.org |
| Metabolic Studies | Tracer | Allows for tracking the metabolic fate of drugs and other bioactive molecules within an organism. |
Overview of Resorcinol (B1680541) Derivatives in Chemical Research and the Rationale for Deuteration
Resorcinol (1,3-dihydroxybenzene) and its derivatives are a versatile class of aromatic compounds with broad applications. researchgate.net They serve as important building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymers like resorcinol-formaldehyde resins. jmchemsci.comjmchemsci.comwikipedia.org In the pharmaceutical and cosmetic industries, certain resorcinol derivatives are valued for their antiseptic and skin-lightening properties. jmchemsci.comdoaj.orgmdpi.com 4-Ethylresorcinol, for example, is known for its use in cosmetic formulations. et-chem.com
The rationale for preparing a deuterated version such as this compound stems directly from the principles discussed above. Deuteration of the ethyl group provides a powerful tool for specific research applications:
Pharmacokinetic Studies : If ethyl resorcinol were being investigated as a drug candidate, understanding its metabolic fate would be crucial. The ethyl group is a potential site for metabolic oxidation by enzymes in the body. By replacing the hydrogens on this group with deuterium (creating this compound), the rate of this metabolic process could be slowed due to the KIE. nih.gov This allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of the compound more effectively. acs.org
Analytical Reference Standard : As a stable isotope-labeled compound, this compound is an ideal internal standard for the accurate quantification of ethyl resorcinol in complex biological matrices (like blood or tissue) or in environmental samples using MS-based methods. pharmaffiliates.com
Mechanistic Elucidation : In studies involving reactions at the ethyl group of ethyl resorcinol, the deuterated analogue can be used to probe the reaction mechanism through KIE experiments. nih.govacs.org
| Property | Value |
|---|---|
| CAS Number | 1189493-66-0 nih.govscbt.com |
| Molecular Formula | C₈H₅D₅O₂ vivanls.com |
| Molecular Weight | 143.19 g/mol nih.govvivanls.com |
| Synonyms | 3-(1,1,2,2,2-pentadeuterioethoxy)phenol, m-Ethoxy-phenol-d5 nih.govvivanls.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIKLMJHBGFTPV-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661968 | |
| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189493-66-0 | |
| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Resorcinol D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to isotopically labeled compounds, like Ethyl Resorcinol-d5, provides invaluable information about deuterium placement and isotopic purity.
High-Resolution ¹H NMR and ²H NMR for Isotopic Purity Assessment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to hydrogen atoms and can be used to assess isotopic purity by observing the disappearance or reduction in signal intensity of proton signals that have been replaced by deuterium. In deuterated compounds, the characteristic ¹H NMR spectrum will show fewer proton signals, or signals with reduced integration, corresponding to the positions of deuterium substitution.
Table 3.1.1: Representative ¹H and ²H NMR Observations for this compound
| Spectroscopic Technique | Expected Observation for this compound | Information Gained |
| ¹H NMR | Reduced or absent signals corresponding to deuterated positions. Signals from remaining protons are observed with their expected chemical shifts and integration. | Indication of deuterium presence; assessment of residual proton signals to estimate isotopic purity. |
| ²H NMR | Signals observed at chemical shifts similar to their proton counterparts, indicating the presence and location of deuterium atoms. | Direct confirmation of deuterium presence and location; quantification of deuterium incorporation levels. |
¹³C NMR Spectroscopy for Isotope-Induced Chemical Shift Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is sensitive to the isotopic environment of carbon atoms. The substitution of hydrogen with deuterium can induce subtle changes in the chemical shifts of adjacent carbon atoms, known as deuterium isotope effects or secondary isotope shifts. These shifts, typically appearing as a slight upfield movement (shielding) of the ¹³C signal, are directly related to the presence of deuterium researchgate.netnih.gov.
By analyzing these isotope-induced chemical shifts, particularly for quaternary carbons or carbons directly bonded to deuterated sites, researchers can gain insight into the precise location of deuterium atoms within the this compound molecule. When both proton and deuterium nuclei are decoupled in a ¹³C NMR experiment (¹³C{¹H, ²H}), signals from different isotopologues can be resolved, allowing for the quantification of deuterium labeling at specific carbon sites researchgate.netnih.gov.
Table 3.1.2: ¹³C NMR Chemical Shift Analysis for Deuterated Compounds
| Carbon Environment | Expected ¹³C Chemical Shift (non-deuterated) | Expected ¹³C Chemical Shift (adjacent to D) | Isotope-Induced Shift (Δ¹³C) | Information Gained |
| Quaternary C | δC | δC - Δ¹³C | Small upfield shift | Confirmation of deuterium proximity; site-specific deuterium quantification. |
| CH/CD | δCH | δCD (multiplet or singlet) | Variable | Direct observation of C-D bond; determination of deuteration at specific carbon atoms. |
Note: Δ¹³C represents the deuterium-induced isotope shift, typically a small upfield shift.
Mass Spectrometry for Isotopic Distribution and Molecular Weight Confirmation
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the isotopic composition of labeled compounds. Its high sensitivity and accuracy allow for the precise measurement of mass-to-charge ratios (m/z) of molecular ions and their fragments.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Profiling
Table 3.2.1: HRMS Data for Isotopic Purity Assessment
| Analyte | Expected Nominal Mass (Da) | Expected Exact Mass (Da) | Observed m/z (example) | Isotopic Abundance (%) | Information Provided |
| Ethyl Resorcinol (B1680541) (d0) | 138 | 138.0681 | 139.0759 (M+H) | Varies | Baseline for non-deuterated compound; reference for isotopic distribution analysis. |
| This compound | 143 | 143.1025 | 144.1093 (M+H) | High | Confirmation of molecular weight and elemental composition; direct measurement of isotopic enrichment. |
| Ethyl Resorcinol-d4 | 142 | 142.0957 | 143.1035 (M+H) | Low | Indicates potential variability in deuteration or presence of minor isotopologues. |
Note: Exact masses are theoretical and depend on the specific isotopic composition of elements. Observed m/z values are for protonated molecules (M+H)⁺.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. This technique is powerful for structural elucidation, as the fragmentation patterns are characteristic of the molecule's structure and the location of isotopic labels.
Table 3.2.2: MS/MS Fragmentation Analysis for Deuterium Localization
| Precursor Ion (this compound) | Potential Fragment Ion (Non-deuterated) | Potential Fragment Ion (Deuterated) | Mass Difference (Da) | Implied Deuteration Site |
| m/z 144.1 (M+H)⁺ | Fragment A (e.g., loss of CH₃) | Fragment A' (e.g., loss of CD₃) | +1 to +3 | Ethyl group (if deuterated on the ethyl moiety) |
| m/z 144.1 (M+H)⁺ | Fragment B (e.g., loss of OH) | Fragment B' (e.g., loss of OD) | +1 | Hydroxyl group (if H/D exchange occurred on OH) |
| m/z 144.1 (M+H)⁺ | Fragment C (aromatic fragment) | Fragment C' (deuterated aromatic) | +X (where X is number of D on ring) | Aromatic ring (if deuterated on the ring) |
Note: Specific fragment ions and their masses would depend on the molecule's fragmentation behavior.
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Vibrational Mode Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The substitution of hydrogen with deuterium significantly impacts these vibrational frequencies due to the difference in mass. This phenomenon, known as the isotope effect, is a powerful tool for structural analysis libretexts.orgsu.se.
In IR and Raman spectroscopy, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) increases the reduced mass, leading to a decrease in vibrational frequencies. For this compound, this means that bonds involving deuterium (e.g., C-D stretches) will absorb or scatter light at lower frequencies (longer wavelengths) compared to their C-H counterparts.
IR spectroscopy is sensitive to changes in the dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. Deuterium substitution can affect both, making the combined use of IR and Raman complementary for analyzing isotopic effects. For instance, the O-H stretching vibration in Ethyl Resorcinol would shift to an O-D stretch at a lower wavenumber when deuterated. Similarly, C-H stretching and bending modes will shift to C-D modes. By comparing the IR and Raman spectra of this compound with the non-deuterated compound, researchers can identify bands associated with C-H and C-D bonds, thereby confirming the presence and location of deuterium libretexts.orgsu.senih.gov.
Table 3.3: Vibrational Spectroscopy for Isotopic Analysis
| Spectroscopic Technique | Characteristic Vibration | Non-deuterated Ethyl Resorcinol (Expected Frequency) | This compound (Expected Frequency) | Shift (cm⁻¹) | Information Gained |
| IR Spectroscopy | O-H Stretch | ~3200-3600 cm⁻¹ | Not observed (or very weak) | N/A | Indicates replacement of phenolic hydrogen. |
| C-H Stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Minimal | Aromatic C-H bonds not involved in deuteration. | |
| C-H Stretch (aliphatic) | ~2850-2970 cm⁻¹ | ~2850-2970 cm⁻¹ (if not deuterated) | Minimal | Aliphatic C-H bonds not involved in deuteration. | |
| O-D Stretch | N/A | ~2400-2700 cm⁻¹ | Significant | Direct evidence of deuterium at the hydroxyl position. | |
| C-D Stretch | N/A | ~2000-2300 cm⁻¹ | Significant | Direct evidence of deuterium at carbon-bound positions (e.g., ethyl group or aromatic ring). | |
| Raman Spectroscopy | O-H Stretch | ~3200-3600 cm⁻¹ | Not observed (or very weak) | N/A | Complementary to IR for phenolic hydrogen replacement. |
| C-D Stretch | N/A | ~2000-2300 cm⁻¹ | Significant | Confirms C-D bond presence, potentially with different intensity/sensitivity compared to IR. |
Note: Specific frequencies are approximate and depend on the exact deuteration pattern and molecular environment.
Mechanistic Insights from Kinetic Isotope Effects in Reactions Involving Deuterated Resorcinol Analogs
Theoretical Basis of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. This effect stems from the principles of quantum mechanics and vibrational energy, and it does not alter the electronic structure or the potential energy surface of a reaction.
Primary Kinetic Isotope Effect (PKIE) A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For deuterium, this is typically expressed as the ratio of the rate constants, kH/kD. The underlying cause of the PKIE is the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.
Due to its greater mass, deuterium has a lower vibrational frequency in a C-D bond compared to hydrogen in a C-H bond. This results in a lower ZPE for the C-D bond, making it stronger and requiring more energy to break. If this bond cleavage is part of the slowest step of the reaction, the reaction will proceed more slowly for the deuterated compound, leading to a "normal" KIE where kH/kD > 1. The magnitude of the deuterium PKIE can be significant, often in the range of 6 to 8, because the mass of deuterium is double that of protium (B1232500). wikipedia.org
Secondary Kinetic Isotope Effect (SKIE) A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation during the rate-determining step. These effects are generally smaller than primary KIEs. They are classified based on the position of the isotope relative to the reaction center (e.g., α or β).
SKIEs are typically caused by changes in the vibrational environment of the C-H/C-D bond between the ground state and the transition state, often related to a change in hybridization of the carbon atom.
α-Secondary KIE: If a carbon atom's hybridization changes from sp3 to sp2 during the rate-determining step, a normal KIE (kH/kD > 1, typically 1.1–1.2) is often observed. This is because the C-H bending vibrations are less restricted in the sp2 transition state. Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1, typically 0.8–0.9). wikipedia.org
β-Secondary KIE: These effects are often associated with the stabilization of a developing positive charge at an adjacent carbon through hyperconjugation. Since a C-H bond is a better electron donor for hyperconjugation than a stronger C-D bond, the protio-compound is stabilized more effectively, leading to a faster reaction and a normal KIE (kH/kD > 1).
Experimental Design for KIE Determination in Resorcinol (B1680541) Derivative Reactions
Measuring the KIE for reactions involving resorcinol derivatives requires precise experimental design. Two primary methods are employed: non-competitive and competitive experiments. numberanalytics.com
Non-Competitive Method: In this approach, the reaction rates of the deuterated and non-deuterated resorcinol analogs are measured in separate, parallel experiments. numberanalytics.com The rate constant for each reaction (kD and kH) is determined independently, and the KIE is calculated as their ratio. While straightforward in principle, this method demands rigorous control over experimental conditions (temperature, concentration, solvent) to ensure a valid comparison, and its accuracy is limited by the precision of each individual rate measurement.
Competitive Method: This method is often more accurate because it eliminates many sources of systematic error. A mixture containing a known ratio of the deuterated and non-deuterated resorcinol derivative is subjected to the reaction conditions. The reaction is allowed to proceed to partial completion. Then, the isotopic ratio of either the remaining starting material or the product is analyzed.
Key analytical techniques for determining these isotopic ratios include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-precision NMR can be used to determine the relative amounts of deuterated and non-deuterated species in a mixture, even at natural abundance. nih.gov
Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique capable of measuring small differences in isotopic composition, making it ideal for KIE studies. numberanalytics.com
For example, in a study of the iodination of resorcinol, a competitive experiment could be designed where a mixture of resorcinol and resorcinol-d5 is reacted with a limited amount of iodine. acs.org The product mixture would then be analyzed by MS or NMR to determine the ratio of iodinated resorcinol to iodinated resorcinol-d5, from which the KIE can be calculated.
Elucidation of Rate-Determining Steps and Transition State Structures
The study of KIEs in the electrophilic aromatic substitution (EAS) of resorcinol and other activated phenols provides critical evidence for the generally accepted two-step mechanism. This mechanism involves the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (known as a σ-complex or arenium ion), followed by the departure of a proton to restore aromaticity.
For most EAS reactions, such as nitration and bromination, there is typically no significant primary KIE observed (i.e., kH/kD ≈ 1). acs.orgmcmaster.ca This finding is crucial because it indicates that the C-H (or C-D) bond is not broken in the slow, rate-determining step. mcmaster.ca Instead, the formation of the high-energy σ-complex is the rate-limiting step, and the subsequent deprotonation is a fast process.
However, there are important exceptions. Certain EAS reactions on highly activated rings like resorcinol can exhibit a significant primary KIE, which reveals a shift in the rate-determining step.
Iodination: The iodination of phenols and resorcinol often shows a substantial KIE (kH/kD > 1). rsc.organnualreviews.org For resorcinol, a kH/kD value of approximately 3 to 4 has been observed. acs.org This indicates that for iodination, the initial attack of the electrophile is rapid and reversible, making the subsequent deprotonation the slow, rate-determining step. The weaker electrophilicity of iodine compared to bromine or the nitronium ion leads to a lower energy barrier for the first step, allowing the second step to become rate-limiting.
The presence or absence of a KIE in these reactions provides a clear window into the relative energies of the transition states for the two key steps, as summarized in the table below.
| Reaction Type | Typical Electrophile | Observed kH/kD | Inferred Rate-Determining Step | Reference |
|---|---|---|---|---|
| Nitration | NO₂⁺ | ~1.0 | Formation of σ-complex | mcmaster.ca |
| Bromination | Br₂/Lewis Acid | ~1.0 | Formation of σ-complex | annualreviews.org |
| Sulfonation | SO₃ | 1.1 - 2.0 | Mixed (σ-complex formation and deprotonation) | researchgate.netresearchgate.net |
| Iodination | I₂ | 3.0 - 6.0 | Deprotonation from σ-complex | acs.organnualreviews.org |
Beyond electrophilic substitution, deuterated resorcinol analogs are valuable for investigating other reaction mechanisms, including enzymatic and oxidation reactions.
In studies of phenol (B47542) oxidation by metal-oxo complexes, KIEs help distinguish between different mechanistic pathways, such as Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), or electrophilic attack. For instance, the oxidation of substituted phenols by a cupric-superoxo complex showed a large primary KIE (kH/kD = 11 for one substrate), providing strong evidence for a rate-limiting HAT mechanism. nih.govacs.org In contrast, a different study on phenol oxidation by a heterodinuclear Cu(III)Ni(III) complex reported a small KIE of 1.66, suggesting a PCET mechanism rather than HAT. nih.gov
Similarly, in enzymatic reactions, KIEs are used to probe mechanisms. The enzymatic hydroxylation of phenols by cytochrome P450 monooxygenases can be investigated using deuterated substrates. nih.gov An inverse secondary KIE (kH/kD < 1), such as the value of 0.82 observed in the reaction of a monooxygenase with phenol-d5, indicates that the electrophilic attack on the aromatic ring is kinetically significant and involves a change from sp2 to sp3 hybridization at the carbon being hydroxylated. mit.edu These studies are critical for understanding drug metabolism and designing enzyme inhibitors. acs.org
Computational and Theoretical Investigations of Ethyl Resorcinol D5 Molecular Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental tools for elucidating the electronic structure and precise molecular geometry of chemical compounds. For Ethyl Resorcinol-d5 and related resorcinol (B1680541) systems, Density Functional Theory (DFT) is a widely employed computational method due to its balance between accuracy and computational cost researching.cnresearchgate.netresearchgate.netresearchgate.netekb.egnih.govresearchgate.netnih.govnih.govresearchgate.netacs.orgnih.govunimed.ac.idscielo.org.mxchemrxiv.orgut.eeacs.orgnih.govrsc.orgdiva-portal.org. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, are also utilized for higher accuracy, particularly in benchmarking or for systems where electron correlation is significant nih.govnih.govchemrxiv.orgresearchgate.netresearchgate.netresearchgate.netmdpi-res.comunam.mx.
These computational approaches typically involve:
Geometry Optimization: Finding the most stable arrangement of atoms by minimizing the molecule's potential energy. This process yields optimized bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure researching.cnresearchgate.netresearchgate.netresearchgate.netekb.egnih.govresearchgate.netnih.govnih.govresearchgate.netacs.orgnih.govunimed.ac.idscielo.org.mxchemrxiv.orgut.eeacs.orgnih.govrsc.orgdiva-portal.org. Studies on resorcinol itself have explored its various conformers arising from the orientation of the hydroxyl groups nih.govresearchgate.netresearchgate.netsci-hub.se.
Electronic Structure Analysis: Calculations predict key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity and electronic transitions researching.cnresearchgate.netekb.egnih.govresearchgate.netnih.govnih.govnih.govunimed.ac.idacs.orgnih.govrsc.orgdiva-portal.orgresearchgate.netunige.chucsb.edu. The HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, dipole moments, and charge distributions provide insights into the molecule's polarity, electron distribution, and potential sites for chemical reactions researching.cnresearchgate.netekb.egnih.govresearchgate.netnih.govnih.govnih.govunimed.ac.idacs.orgnih.govrsc.orgdiva-portal.orgresearchgate.netunige.chucsb.edu.
Table 1: Common Computational Parameters for Electronic Structure and Geometry Calculations
| Parameter/Method | Typical Values/Ranges | Relevance |
| DFT Functionals | B3LYP, M06-2X, PBE, CAMB3LYP | Exchange-correlation models for electronic structure |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVDZ, cc-pVTZ, def2-TZVP | Mathematical description of atomic orbitals |
| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | Precise 3D molecular structure |
| Electronic Properties | HOMO/LUMO energies (eV), HOMO-LUMO gap (eV), Dipole moment (D), MEP, Atomic charges, Polarizability (ų) | Reactivity, polarity, electronic transitions, charge distribution |
| Conformational Analysis | Relative energies of conformers (kcal/mol), Rotational barriers | Understanding molecular flexibility and preferred spatial arrangements |
Vibrational Analysis and Prediction of Spectroscopic Signatures for Deuterated Species
Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, provides fingerprints of molecular structure by analyzing the frequencies of molecular vibrations. Computational methods, primarily DFT, are used to predict these vibrational frequencies and intensities, which are then compared to experimental spectra for assignment and validation researching.cnresearchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netacs.orgscielo.org.mxut.eemdpi.com.
The introduction of deuterium (B1214612) (D) in place of hydrogen (H) leads to significant changes in vibrational frequencies due to the mass difference. Heavier isotopes generally result in lower vibrational frequencies (red-shifts) for stretching and bending modes. For instance, C-H stretching vibrations typically occur at higher wavenumbers (e.g., ~3000 cm⁻¹) than their deuterated counterparts, C-D stretches (e.g., ~2200 cm⁻¹) nih.gov. Studies on deuterated resorcinol systems have noted the additivity of zero-point energies upon deuteration, which is crucial for accurate spectral interpretation sci-hub.se. Research on various deuterated molecules has demonstrated that computational methods can accurately predict these isotopic shifts, aiding in the identification of specific deuterated species and the characterization of their vibrational modes researchgate.netnih.govsci-hub.se.
Table 2: Illustrative Impact of Deuteration on Vibrational Frequencies
| Vibration Type | Typical H-containing Species | Typical D-containing Species | Approximate Frequency Shift | Relevance to this compound |
| O-H / O-D Stretch | ~3200-3600 cm⁻¹ | ~2400-2700 cm⁻¹ | Red-shift (~500-1000 cm⁻¹) | O-H stretch of hydroxyl groups |
| C-H / C-D Stretch | ~2800-3100 cm⁻¹ | ~2000-2300 cm⁻¹ | Red-shift (~500-800 cm⁻¹) | C-H/C-D stretch of ethyl group |
| C-H / C-D Bend | ~1000-1400 cm⁻¹ | ~700-1000 cm⁻¹ | Red-shift (~200-400 cm⁻¹) | Bending modes of ethyl group |
Note: Specific frequencies depend on the molecular environment and computational method used. Values are approximate and illustrative.
Theoretical Modeling of Hydrogen/Deuterium Exchange Pathways and Energetics
Hydrogen-Deuterium (H/D) exchange reactions are a key area where isotopic substitution is studied. For resorcinol and related aromatic compounds, H/D exchange typically occurs via electrophilic aromatic substitution (EAS) in the presence of a deuterium source (like D₂O) and an acid catalyst (e.g., H₂SO₄) researchgate.netresearchgate.netresearchgate.netresearchgate.net. Theoretical studies have elucidated the mechanism, which generally involves the addition of a deuterated electrophile (D⁺ or D₃O⁺) to the aromatic ring, forming an intermediate arenium ion, followed by the elimination of a proton (H⁺).
A significant aspect of H/D exchange is the Kinetic Isotope Effect (KIE) , which quantifies the change in reaction rate when a hydrogen atom is replaced by deuterium. This effect arises from differences in zero-point energies and vibrational frequencies between C-H and C-D bonds, impacting the activation energy of the rate-determining step (often bond breaking) researchgate.netresearchgate.netresearchgate.net. For resorcinol, studies have reported KIE values (kH/kD) in the range of approximately 3 to 4 for iodination reactions under specific conditions researchgate.netresearchgate.netresearchgate.net. Deuteration of the ethyl group in this compound would similarly influence the kinetics of any reactions involving cleavage of the C-D bonds. Theoretical calculations, often employing DFT, are used to model these exchange pathways and determine the energetics, including activation barriers and transition states researchgate.netnih.gov.
Table 3: Kinetic Isotope Effects (KIE) in Resorcinol H/D Exchange
| Reaction Type / Conditions | Reported KIE (kH/kD) | Reference |
| Iodination of Resorcinol (acidic conditions) | ≈ 3–4 | researchgate.netresearchgate.netresearchgate.net |
| Polymerization rate of deuterated RF foam vs. normal RF foam (due to deuteration) | Slower rate | researching.cn |
| H/D exchange of resorcinol in D₂O (acidic conditions) | Comparable to phenol (B47542) | researchgate.net |
Note: KIE values can be dependent on reaction conditions, mechanism, and specific deuteration sites.
Computational Studies on Intermolecular Interactions and Solvent Effects
The behavior of molecules in solution is profoundly influenced by intermolecular interactions and solvent effects. Computational chemistry plays a vital role in modeling these phenomena. For this compound, studies on resorcinol and related compounds provide insights into how solvents affect its properties:
Solvent Models: Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD), approximate the solvent as a continuous dielectric medium, capturing the average effect of solvent polarization on the solute nih.govunimed.ac.idut.eeresearchgate.netucsb.edu. Explicit solvent models, which include discrete solvent molecules in the simulation, offer a more detailed but computationally intensive approach nih.gov.
Influence on Molecular Properties: Solvents can significantly alter molecular conformations, dipole moments, and electronic properties nih.govnih.govresearchgate.netucsb.edu. For instance, the high dipole moment of resorcinol in water (8.66 D) has been attributed to the formation of solute-solvent association complexes stabilized by intermolecular hydrogen bonds researchgate.net.
Intermolecular Interactions: Computational methods like Symmetry-Adapted Perturbation Theory (SAPT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are used to characterize various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are critical for crystal packing, solvation, and molecular recognition ekb.egresearchgate.netchemrxiv.org.
Table 4: Illustrative Solvent Effects on Resorcinol's Dipole Moment
| Solvent | Dipole Moment (D) | Method/Model Used | Reference |
| Gas Phase | 1.83 (Re1), 3.02 (Re2) | B3LYP/6-31G(d) | researchgate.net |
| Ethanol (B145695) | Higher than gas phase | B3LYP/6-31G(d) | researchgate.net |
| Methanol | Higher than gas phase | B3LYP/6-31G(d) | researchgate.net |
| Water | 8.66 | Ab initio/DFT | researchgate.net |
Note: The values for gas phase conformers (Re1, Re2) are from researchgate.net. The increased dipole moment in water is attributed to solute-solvent association complexes.
List of Compounds Mentioned:
this compound
Resorcinol
Phenol
Ethyl Resorcinol
5-Methylresorcinol
GABA
Metronidazole
Resveratrol
Paracetamol
Lantadenes A and B
Cyclophosphamide (CYC)
4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Benzodiazepine derivatives
Triazolothiadiazole derivatives
Fluorophenols (2FP, 3FP, 4FP)
Chalcones
Analytical Applications of Ethyl Resorcinol D5 As a Stable Isotope Labeled Internal Standard
Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate and precise quantitative analytical technique that relies on the use of stable isotope-labeled internal standards up.ac.zaontosight.ai. The fundamental principle of SID-MS involves adding a known amount of an isotopically enriched analog of the target analyte (the "spike") to a sample up.ac.zaontosight.ai. This spike, such as Ethyl Resorcinol-d5, behaves chemically and physically almost identically to the native analyte but possesses a different mass-to-charge ratio (m/z) due to the presence of stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15) musechem.comalfa-chemistry.comscioninstruments.comwuxiapptec.com.
The primary advantages of using SIL internal standards in SID-MS include:
Compensation for Sample Losses: During complex sample preparation (extraction, purification) and instrumental analysis, analytes can be lost due to adsorption, degradation, or incomplete recovery. The SIL standard, undergoing the same processes, provides a reference to correct for these losses, ensuring that the measured analyte concentration accurately reflects the original amount musechem.comscioninstruments.com.
Correction of Matrix Effects: Complex biological or environmental samples often contain various components (matrix) that can interfere with the ionization efficiency of the target analyte in mass spectrometry, leading to signal suppression or enhancement (matrix effects) musechem.comwuxiapptec.comnih.govcerilliant.comlgcstandards.com. Because this compound is chemically identical to ethyl resorcinol (B1680541), it experiences similar matrix effects. By comparing the signal ratio of the analyte to the SIL standard, these variations can be effectively compensated for, leading to more accurate quantification musechem.comwuxiapptec.comnih.govcerilliant.comlgcstandards.com.
Improved Accuracy and Precision: By accounting for sample losses and matrix effects, SIL internal standards significantly improve the accuracy and precision of quantitative measurements, especially at low analyte concentrations musechem.comscioninstruments.comcrimsonpublishers.com.
Enhanced Sensitivity: SIL standards can help reduce background noise and improve signal clarity in mass spectrometry, contributing to enhanced sensitivity and lower limits of quantification (LLOQ) musechem.com.
Strategies for Compensating Matrix Effects in Complex Sample Analysis
Matrix effects are a significant challenge in the quantitative analysis of complex samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govcerilliant.comlgcstandards.com. These effects arise from co-eluting compounds that can suppress or enhance the ionization of the target analyte nih.govcerilliant.comlgcstandards.com. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for compensating for these matrix effects musechem.comwuxiapptec.comnih.govcerilliant.comlgcstandards.com.
The strategy involves:
Co-elution: The SIL standard is designed to co-elute chromatographically with the target analyte. This ensures that both the analyte and the standard are subjected to the same ionization conditions and matrix interferences wuxiapptec.comnih.govlgcstandards.com.
Differential Detection: While behaving identically chemically, the SIL standard has a different mass-to-charge ratio (m/z) from the native analyte. This allows for simultaneous detection and separate quantification of both the analyte and the internal standard by the mass spectrometer musechem.comscioninstruments.comup.ac.zawuxiapptec.com.
Ratio-Based Quantification: The ratio of the analyte's signal intensity to the internal standard's signal intensity is used for quantification. As the SIL standard undergoes the same losses and matrix effects as the analyte, this ratio remains constant and reliable, irrespective of the magnitude of these variations musechem.comscioninstruments.comwuxiapptec.comlgcstandards.com.
For optimal compensation of matrix effects, the SIL standard should ideally have identical physicochemical properties and retention times to the analyte wuxiapptec.comnih.gov. Deuterium-labeled compounds like this compound are generally preferred due to their relatively lower cost of synthesis compared to heavier isotopes like ¹³C or ¹⁵N, provided that H/D scrambling is minimal and co-elution is achieved cerilliant.commdpi.com.
Role in Method Development and Validation for Quantitative Analytical Procedures
This compound plays a pivotal role in the development and validation of quantitative analytical methods, particularly those employing LC-MS/MS musechem.comavantiresearch.comnih.goveuropa.eu. Its use ensures that the developed method is robust, accurate, and reproducible.
During method development , this compound is used to:
Optimize Sample Preparation: By observing the recovery of both the analyte and the internal standard, analysts can fine-tune extraction and clean-up procedures to maximize analyte recovery and minimize matrix interference.
Establish Calibration Curves: A calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against known concentrations of the analyte avantiresearch.com. This curve is essential for determining the concentration of the analyte in unknown samples.
Assess Linearity and Range: The use of this compound helps establish the linear dynamic range of the assay, ensuring that the method provides accurate results across a wide range of analyte concentrations avantiresearch.com.
During method validation , this compound is critical for demonstrating:
Accuracy: The closeness of the measured value to the true value. The use of this compound helps ensure accuracy by correcting for systematic errors musechem.comavantiresearch.com.
Precision: The degree of agreement among individual test results. SIL standards contribute to higher precision by reducing variability musechem.comavantiresearch.comscispace.com.
Sensitivity: The ability to detect and quantify low concentrations of the analyte, often determined by the Lower Limit of Quantification (LLOQ), which is established using the internal standard musechem.comavantiresearch.com.
Selectivity and Specificity: Ensuring that the method can accurately measure the target analyte in the presence of other components in the sample matrix.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters musechem.comeuropa.eu.
The inclusion of this compound in validation protocols ensures that the analytical method is fit for its intended purpose, meeting regulatory requirements for bioanalytical studies europa.eu.
Application in Quantitative Bioanalysis and Environmental Monitoring (General Context)
Stable isotope-labeled compounds like this compound are widely employed in quantitative bioanalysis and environmental monitoring due to their ability to provide accurate and reliable measurements in complex matrices musechem.comalfa-chemistry.comscioninstruments.comontosight.ai.
In Quantitative Bioanalysis:
This compound can be used to quantify ethyl resorcinol or related compounds in biological samples such as blood, plasma, urine, and tissue alfa-chemistry.comscioninstruments.comwuxiapptec.com. This is critical in:
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs or endogenous compounds. This compound allows for precise measurement of analyte concentrations over time, providing insights into drug efficacy and safety alfa-chemistry.com.
Therapeutic Drug Monitoring (TDM): Ensuring that drug concentrations in patients remain within the therapeutic window.
Biomarker Quantification: Measuring the levels of specific biomarkers associated with diseases or physiological states.
In Environmental Monitoring:
This compound can serve as an internal standard for the quantification of ethyl resorcinol or similar phenolic compounds in environmental matrices like water, soil, and air musechem.comalfa-chemistry.comscioninstruments.com. This is important for:
Pollutant Analysis: Detecting and quantifying environmental contaminants, including industrial byproducts or pharmaceutical residues that may be present in water bodies or soil.
Trace Analysis: Accurately measuring very low concentrations of analytes in environmental samples, where matrix effects can be particularly pronounced musechem.comlgcstandards.com.
Food Safety: Quantifying specific compounds in food products to ensure safety and quality.
By providing a reliable means to correct for analytical variability, this compound enables sensitive and accurate quantification of target analytes in these demanding analytical fields musechem.comscioninstruments.comontosight.ai.
Future Research Directions and Advanced Applications of Deuterated Phenolic Compounds
Novel Synthetic Approaches for Complex Deuterated Molecules
The synthesis of deuterated organic molecules, such as Ethyl Resorcinol-d5, requires precise methods to ensure high isotopic purity and regioselectivity. While specific synthetic routes for this compound are often proprietary or detailed in specialized literature, general strategies for deuterating phenolic compounds and their derivatives are well-established.
Deuteration can be achieved through several approaches:
Direct Hydrogen-Deuterium Exchange: This method involves treating the non-deuterated compound with a deuterium (B1214612) source, such as deuterium oxide (D₂O) or deuterated acids (e.g., D₂SO₄), often under acidic or basic conditions and elevated temperatures acs.orgeuropa.euyoutube.comstackexchange.comresearchgate.netresearchgate.net. This is particularly effective for aromatic rings and acidic protons. For this compound, which is identified as 3-(pentadeuterioethoxy)phenol acs.org, the deuteration is on the ethoxy group (-OCD₂CD₃). Synthesizing such a compound would likely involve using deuterated precursors for the ethyl group or specific deuteration reactions targeting the ether linkage or the ethyl moiety. For example, methods involving deuterated Grignard reagents and deuterated water can be employed to introduce deuterium into alkyl chains pearson.comorganicchemistrytutor.com.
Synthesis from Deuterated Precursors: A more controlled approach involves building the molecule from commercially available or synthesized deuterated starting materials. This allows for precise placement of deuterium atoms, which is crucial for specific applications like mechanistic studies or as internal standards in mass spectrometry europa.euclearsynth.comsine2020.eursc.org. For instance, deuterated alcohols or alkyl halides could be used in ether synthesis to create the deuterated ethoxy group.
The careful selection of synthetic methods ensures that the resulting this compound possesses the desired isotopic enrichment, typically exceeding 90-98% europa.eursc.org, which is critical for its intended research applications.
Deuterium Labeling in Polymer Science and Materials Development
Deuterium labeling has found significant applications in polymer science and materials development, primarily by influencing material properties and enabling advanced characterization techniques. Deuterated monomers and polymers offer unique advantages, particularly in studies involving neutron scattering and understanding kinetic isotope effects.
Materials for Advanced Applications: Deuterated polymers are employed in specialized fields such as targets for laser-plasma experiments taylorandfrancis.com and in materials designed for optical applications where deuteration can shift infrared absorption bands azimuth-corp.com. The ability to selectively label polymer chains with deuterium also aids in structural characterization using techniques like neutron scattering, allowing researchers to distinguish between different parts of a polymer chain or different polymer components in a blend europa.eusine2020.eusci-hub.seresearchgate.netosti.gov. The development of deuterated monomers is an active area, with various classes of deuterated monomers available or under development for creating polymers with tailored properties europa.eusine2020.eupolymersource.caornl.gov.
Advancements in Spectroscopic Techniques for Deuterated Systems
The characterization of deuterated compounds like this compound relies heavily on advanced spectroscopic techniques, which confirm its structure, isotopic enrichment, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation and isotopic purity determination.
¹H NMR: While the deuterated sites will not produce signals, any remaining non-deuterated protons can be observed. The addition of deuterated solvents (e.g., D₂O) can also be used to identify exchangeable protons (like those in hydroxyl groups) by observing the disappearance of their signals savemyexams.comwikipedia.org.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the location and environment of the deuterated atoms. A strong signal in the ²H NMR spectrum confirms the presence and effectiveness of deuteration, especially in positions where proton signals would be absent wikipedia.org.
¹³C NMR: This provides information about the carbon skeleton and can reveal shifts in carbon signals due to deuteration.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the isotopic enrichment of deuterated compounds rsc.orgnih.govresearchgate.netbrightspec.com. By analyzing the mass-to-charge ratio (m/z) of molecular ions and their isotopologues (e.g., D₀, D₁, D₂, etc.), the percentage of deuterium incorporation can be accurately calculated. This is vital for applications where precise isotopic labeling is required, such as quantitative analysis or as internal standards.
These spectroscopic methods, often used in tandem, provide a comprehensive understanding of the deuterated compound's identity and quality.
Broader Impact of Isotopic Labeling in Chemical and Interdisciplinary Sciences
Isotopic labeling, particularly with deuterium, has a profound and broad impact across chemical and interdisciplinary sciences, offering unique advantages for research and development.
Drug Discovery and Development: Deuterium labeling can enhance the metabolic stability of drug candidates by slowing down metabolic degradation pathways (e.g., deprotonation by CYP enzymes), potentially leading to improved pharmacokinetic properties, higher efficacy, lower dosages, and longer duration of action acs.orgclearsynth.comsine2020.eumusechem.com. Deuterated drugs are already on the market sine2020.eu.
Mechanistic Studies: Deuterium is invaluable for elucidating reaction mechanisms and biosynthetic pathways. By tracking the fate of deuterium atoms through a chemical reaction or biological process, researchers can gain detailed insights into intermediate steps, transition states, and metabolic routes acs.orgclearsynth.comspringernature.com. The kinetic isotope effect (KIE) observed with deuterium is a key tool in these investigations acs.orgazimuth-corp.comnih.gov.
Analytical Standards: Deuterated compounds serve as excellent internal standards in quantitative mass spectrometry (e.g., LC-MS) and NMR. Their identical chemical behavior but distinct mass or spectral signature allows for precise quantification of analytes, compensation for matrix effects, and accurate calibration acs.orgclearsynth.comsine2020.eunih.govclearsynth.com.
Materials Science: Beyond polymers, isotopic labeling is used to study the properties and behavior of various materials, including nanomaterials, for tracing and analytical purposes rsc.orgnih.gov.
This compound, as a precisely labeled molecule, contributes to these fields by serving as a research tool for exploring chemical transformations, developing analytical methods, or potentially as a building block in specialized materials.
Q & A
Basic Research Questions
Q. How can Ethyl Resorcinol-d5 be synthesized with high isotopic purity, and what analytical methods validate its deuterium incorporation?
- Methodology : Synthesis typically involves deuterated precursors (e.g., D₂O or deuterated ethanol) under controlled reaction conditions. Purification steps (e.g., column chromatography or recrystallization) are critical to remove non-deuterated byproducts. Isotopic purity is validated using High-Resolution Mass Spectrometry (HRMS) to confirm the mass shift (Δm/z = +5) and ²H-NMR to assess deuterium distribution. For reproducibility, document reaction parameters (temperature, solvent, catalyst) and cross-reference with literature protocols .
- Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials, following guidelines for experimental transparency .
Q. What are the optimal storage conditions for this compound to prevent isotopic exchange or degradation in long-term studies?
- Methodology : Conduct stability assays under varying conditions (temperature, humidity, light exposure) using accelerated degradation studies . Monitor deuterium retention via periodic LC-MS analysis. Store in airtight, light-resistant containers at −20°C with desiccants. Reference stability data from analogous deuterated compounds to infer best practices .
Advanced Research Questions
Q. How can researchers design experiments using this compound as an internal standard to minimize matrix effects in biological samples?
- Methodology :
Matrix Calibration : Spike this compound into blank matrices (e.g., plasma, tissue homogenates) to assess recovery rates and ion suppression/enhancement via post-column infusion experiments .
Normalization : Use isotopic dilution analysis (IDA) to correct for matrix interferences. Validate with standard addition curves and cross-check against external calibration .
Statistical Rigor : Apply multivariate analysis (e.g., PCA) to identify confounding variables and optimize extraction protocols .
- Contradiction Management : If discrepancies arise between replicates, re-evaluate homogenization efficiency or solvent polarity adjustments .
Q. What strategies resolve discrepancies in quantification data when this compound is used across different analytical platforms (e.g., LC-MS vs. GC-MS)?
- Methodology :
Cross-Platform Validation : Perform parallel analyses on split samples using both platforms. Assess systematic errors (e.g., ionization efficiency differences) via Bland-Altman plots.
Instrument-Specific Optimization : Tune MS parameters (e.g., collision energy, source temperature) to enhance deuterated ion stability. Reference platform-specific calibration databases .
Error Propagation Analysis : Quantify uncertainties from instrument drift, sample preparation, and detector response variability .
Q. How do isotopic effects of deuterium in this compound influence its chemical reactivity compared to the non-deuterated analog?
- Methodology :
Kinetic Studies : Compare reaction rates (e.g., ester hydrolysis, oxidation) between Ethyl Resorcinol and this compound using stopped-flow techniques or HPLC monitoring.
Computational Modeling : Apply density functional theory (DFT) to simulate kinetic isotope effects (KIE) and correlate with experimental data .
Thermodynamic Analysis : Measure activation energy differences via Arrhenius plots under controlled pH and temperature conditions .
Methodological Best Practices
- Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by sharing raw datasets, code for statistical analysis, and detailed SOPs .
- Ethical Reporting : Disclose limitations in deuterium labeling efficiency and potential batch-to-batch variability in supplier-provided compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
